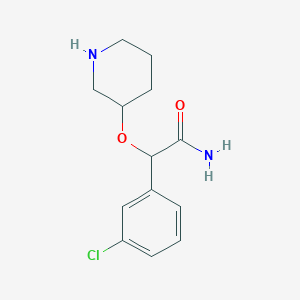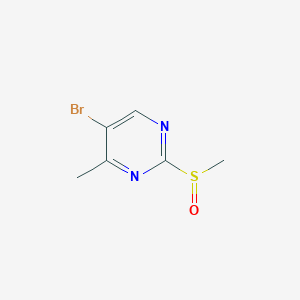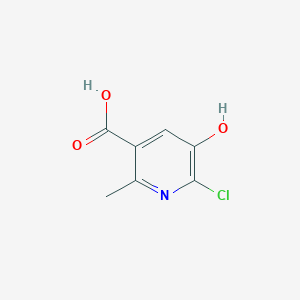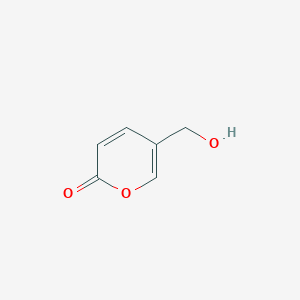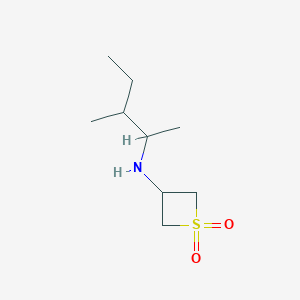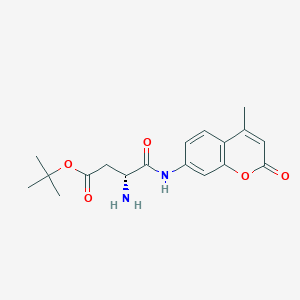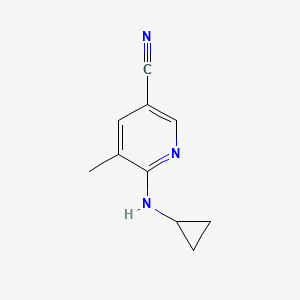
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The reaction conditions often involve the use of polar solvents and elevated temperatures to facilitate the formation of the thietane ring.
Industrial Production Methods
Industrial production of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The thietane ring and amino group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include sulfur metabolism and amino group modifications.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-ylamine: A simpler compound with a thietane ring and an amino group.
2-(Thietan-3-ylamino)ethanol: Similar structure but lacks the propoxy group.
Thietane-3-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is unique due to the combination of the thietane ring, amino group, and propoxy group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-[3-(thietan-3-ylamino)propoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-1-2-9-8-6-12-7-8/h8-10H,1-7H2 |
Clave InChI |
DMFQBIIONVZZIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


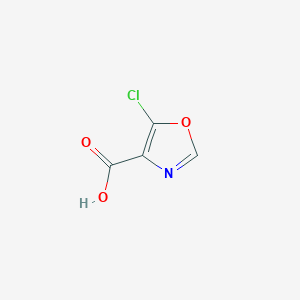
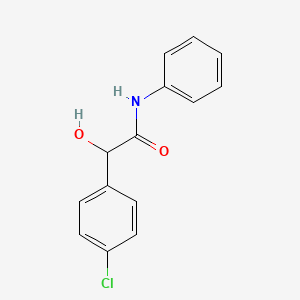
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
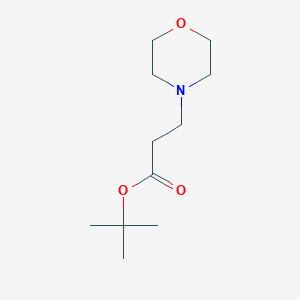
![8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B15230733.png)
